molecular formula C11H8ClNOS B2538184 1-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]ethanone CAS No. 478047-34-6

1-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]ethanone

Cat. No.: B2538184
CAS No.: 478047-34-6
M. Wt: 237.7
InChI Key: FNYWYSJCUCVBCG-UHFFFAOYSA-N
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Description

1-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]ethanone is a heterocyclic compound that features a thiazole ring substituted with a 2-chlorophenyl group and an ethanone moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit a broad spectrum of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key to its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting they may affect multiple pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 1-(2-(2-Chlorophenyl)thiazol-5-yl)ethanone.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Action Environment

The solubility properties of thiazole derivatives could potentially be influenced by environmental factors such as ph and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]ethanone can be synthesized through various methods. One common approach involves the reaction of 2-bromo-1-(2-chlorophenyl)ethanone with thiourea under basic conditions to form the thiazole ring . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated under reflux to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatography techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, nucleophiles like amines, and bases such as potassium carbonate (K2CO3) are often used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole and phenyl derivatives.

Scientific Research Applications

1-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]ethanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]ethanone is unique due to the combination of the thiazole ring and the chlorophenyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

1-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNOS/c1-7(14)10-6-13-11(15-10)8-4-2-3-5-9(8)12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYWYSJCUCVBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(S1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701320640
Record name 1-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819336
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478047-34-6
Record name 1-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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